3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid
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Overview
Description
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a hydroxy group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an imidazole intermediate, which is then functionalized to introduce the hydroxy, trifluoromethyl, and carboxylic acid groups. Key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and carboxylation: These steps can be carried out using appropriate oxidizing agents and carboxylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)imidazole-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)imidazole-4-aldehyde or 3-hydroxy-5-(trifluoromethyl)imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylimidazole-4-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Hydroxy-5-chloroimidazole-4-carboxylic acid: Similar structure but with a chloro group instead of a trifluoromethyl group.
3-Hydroxy-5-bromoimidazole-4-carboxylic acid: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)3-2(4(11)12)10(13)1-9-3/h1,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQQDWKPHLVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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